N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
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Overview
Description
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a complex organic compound with a unique structure. This compound features a cyclopropane ring substituted with tetramethyl groups and a carboxamide group attached to a hydroxybutyl chain. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with 1-hydroxybutan-2-amine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxybutyl chain and the carboxamide group play crucial roles in its binding to target proteins or enzymes. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Hydroxybutan-2-yl)pyridinium salts: These compounds share the hydroxybutyl chain but differ in the core structure, which is a pyridinium ring instead of a cyclopropane ring.
Ethambutol: An ethylenediamine derivative with a hydroxybutyl group, used as an antituberculosis agent.
Uniqueness
N-(1-Hydroxybutan-2-yl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring substituted with tetramethyl groups, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H23NO2 |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H23NO2/c1-6-8(7-14)13-10(15)9-11(2,3)12(9,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,15) |
InChI Key |
WEOKVCNBPXAMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1C(C1(C)C)(C)C |
Origin of Product |
United States |
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